3,4-Dihydroxy-5-methylfuran-2(5H)-one

Maillard reaction mechanism Flavor chemistry Thermal process chemistry

Procure 3,4-dihydroxy-5-methylfuran-2(5H)-one (CAS 3566-57-2) for studies requiring the specific 2(5H)-furanone isomer with vicinal 3,4-dihydroxy configuration. This redox-active lactone is essential for Maillard reaction pathway validation, polymerization research, and ROS-targeted drug discovery. Optically pure (S)-enantiomer (CAS 119006-88-1) available. Non-interchangeable with DMHF (CAS 3658-77-3).

Molecular Formula C5H6O4
Molecular Weight 130.1 g/mol
CAS No. 3566-57-2
Cat. No. B1395471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxy-5-methylfuran-2(5H)-one
CAS3566-57-2
Molecular FormulaC5H6O4
Molecular Weight130.1 g/mol
Structural Identifiers
SMILESCC1C(=C(C(=O)O1)O)O
InChIInChI=1S/C5H6O4/c1-2-3(6)4(7)5(8)9-2/h2,6-7H,1H3
InChIKeyASEPVSZWYGTTAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydroxy-5-methylfuran-2(5H)-one (CAS 3566-57-2): Chemical Identity and Core Structural Features for Research Procurement


3,4-Dihydroxy-5-methylfuran-2(5H)-one (CAS 3566-57-2) is a cyclic γ-lactone belonging to the 2(5H)-furanone class, characterized by a furanone core bearing hydroxyl groups at the 3- and 4-positions and a methyl substituent at the 5-position, with molecular formula C5H6O4 and molecular weight 130.10 g/mol . The compound exists as both racemic material and optically pure (S)-enantiomer (CAS 119006-88-1), the latter being commercially available for stereospecific applications [1]. Its structural configuration—specifically the vicinal diol motif adjacent to the lactone carbonyl—distinguishes it from other in-class furanones and underpins its reactivity in redox chemistry, polymerization, and biological systems [2]. This compound is also known by the synonym furaneol in flavor chemistry contexts, though the CAS 3566-57-2 designation is the research-grade identifier distinct from the structurally related flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (DMHF, CAS 3658-77-3) .

3,4-Dihydroxy-5-methylfuran-2(5H)-one Procurement: Why Furanone Class Substitution Is Not Straightforward


Generic substitution among 2(5H)-furanone derivatives is precluded by structure-activity divergence arising from subtle modifications. Within this compound class, the presence, position, and oxidation state of substituents on the furanone ring dictate dramatically different chemical behaviors: the vicinal 3,4-dihydroxy configuration in the target compound confers redox activity and polymerization initiation capacity absent in mono-hydroxy or non-hydroxylated analogs [1]. Conversely, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (DMHF), while sharing the furanone backbone, differs in carbonyl position (3-one vs. 2-one) and methylation pattern, resulting in distinct antioxidant profiles and application domains [2]. The 5-methyl group in the target compound further influences both stereochemical outcomes in asymmetric synthesis and metabolic stability in biological systems [3]. These structural nuances mean that substituting a closely related furanone for 3,4-dihydroxy-5-methylfuran-2(5H)-one in a defined protocol or formulation carries a high probability of altered reactivity, potency shifts, or complete functional failure—making compound-specific procurement a scientific necessity rather than a vendor preference.

Quantitative Differentiation Evidence for 3,4-Dihydroxy-5-methylfuran-2(5H)-one Versus Closest Structural Analogs


Synthetic Pathway Specificity: Ring Contraction Formation Mechanism Distinct from Alternative Furanone Isomers

The formation pathway of 3,4-dihydroxy-5-methylfuran-2(5H)-one under thermal process conditions is mechanistically distinct from that of isomeric 4-hydroxy-5-methyl-3(2H)-furanone. The target compound arises via ring contraction of 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one through benzilic acid rearrangement followed by decarboxylation, whereas the 3(2H)-furanone isomer forms through different carbohydrate degradation routes [1]. This mechanistic distinction carries practical implications: when selecting compounds for Maillard reaction studies or flavor precursor investigations, the two isomers cannot be treated as interchangeable due to divergent formation kinetics and precursor dependencies. Researchers specifically requiring the 2(5H)-furanone scaffold for mechanistic or product distribution studies must source CAS 3566-57-2 rather than the more commonly available 3(2H)-furanone isomers.

Maillard reaction mechanism Flavor chemistry Thermal process chemistry Mechanistic pathway differentiation

Patent-Defined Structural Requirement: 3,4-Dihydroxy Substitution as Prerequisite for Therapeutic Activity

Patent literature explicitly defines the 3,4-dihydroxy-2(5H)-furanone core structure as the essential pharmacophore for therapeutic activity against pathologies involving reactive oxygen species and inflammatory mediators, including asthma, rheumatoid arthritis, inflammatory bowel disease, Alzheimer disease, Parkinson disease, amyotrophic lateral sclerosis, and atherosclerosis [1]. The patent claims encompass racemic or optically active 5-substituted 3,4-dihydroxy-2(5H)-furanone compounds, establishing that the vicinal diol motif is non-negotiable for the claimed therapeutic applications. Furanones lacking the 3,4-dihydroxy configuration (e.g., 4-hydroxy-5-methyl-3(2H)-furanone) or bearing different substitution patterns fall outside the patent's defined scope of activity, underscoring that generic furanone procurement would not meet the structural requirements for this specific therapeutic development pathway.

Reactive oxygen species Inflammatory disorders Neurodegenerative disease Pharmaceutical patent Redox therapeutics

Polymerization Reactivity Divergence: 5-Methyl Substitution Alters Polymerization Behavior Versus γ-Butyrolactone Parent

Investigation of multifunctional γ-butyrolactone polymerization revealed that the 5-methyl substitution in 5-methylfuran-2(5H)-one (the precursor to the target dihydroxy compound) introduces significant complexity to polymerization behavior compared to unsubstituted γ-butyrolactone under nucleophilic and basic conditions [1]. While the study specifically examined the 5-methylfuran-2(5H)-one precursor, the 3,4-dihydroxy derivative of interest (CAS 3566-57-2) introduces additional hydroxyl functionality that further modulates polymerization initiation and propagation kinetics. This reactivity profile positions 3,4-dihydroxy-5-methylfuran-2(5H)-one as a distinct monomer candidate in the synthesis of renewable polyesters, where the combination of the 5-methyl group and 3,4-dihydroxy functionality offers a unique balance of steric effects and hydrogen-bonding capacity not achievable with either unsubstituted γ-butyrolactone or non-hydroxylated 5-methylfuranone analogs.

Organopolymerization Renewable polymers Polyester synthesis γ-Butyrolactone derivatives

Stereochemical Differentiation: (S)-Enantiomer Enables Enantioselective Applications Unavailable from Racemic Mixture

The (S)-enantiomer of 3,4-dihydroxy-5-methylfuran-2(5H)-one (CAS 119006-88-1) is commercially available as a distinct research chemical entity, enabling stereospecific applications that the racemic mixture (CAS 3566-57-2) cannot support [1]. Studies on enantioselective synthesis of 5-substituted furanones demonstrate that the stereochemistry of the furanone ring modifies in vitro biological activity, with the (S,S)-enantiomer of sapinofuranone B showing distinct activity profiles from alternative stereoisomers [2]. The availability of the (S)-enantiomer as a defined chemical entity provides researchers with a tool for investigating stereochemistry-dependent biological effects, asymmetric synthesis applications, and chiral building block utility—differentiation that generic procurement of racemic furanone mixtures cannot offer. This stereochemical specificity is particularly relevant given that the target compound bears a chiral center at the 5-position.

Chiral synthesis Enantioselective catalysis Asymmetric synthesis Stereochemistry Optical purity

Evidence-Based Application Scenarios Where 3,4-Dihydroxy-5-methylfuran-2(5H)-one Procurement Delivers Definitive Value


Maillard Reaction Mechanistic Studies and Flavor Precursor Research

For investigations of thermal process chemistry, carbohydrate degradation pathways, and Maillard reaction product distributions, 3,4-dihydroxy-5-methylfuran-2(5H)-one serves as a mechanistically defined reference compound. Its formation via the ring-contraction pathway from 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one—demonstrated through 13C-label incorporation studies under both pyrolytic (250°C, 20 s) and aqueous-phase (120°C, 3 h) conditions—makes it essential for studies requiring this specific isomer rather than the more common 3(2H)-furanone variant [1]. Researchers modeling flavor generation in thermally processed foods, studying non-enzymatic browning mechanisms, or validating analytical methods for furanone quantification should specifically procure CAS 3566-57-2 rather than assuming isomer interchangeability.

ROS-Targeted Pharmaceutical Discovery and Redox Therapeutics Development

Drug discovery programs targeting reactive oxygen species (ROS)-mediated pathologies or inflammatory disorders require the 3,4-dihydroxy-2(5H)-furanone pharmacophore as defined in foundational patent claims. The vicinal diol configuration of 3,4-dihydroxy-5-methylfuran-2(5H)-one aligns with the structural requirements for therapeutic activity against conditions including asthma, rheumatoid arthritis, inflammatory bowel disease, Alzheimer disease, Parkinson disease, amyotrophic lateral sclerosis, atherosclerosis, and various eye diseases [1]. Procurement of this specific compound—particularly in optically pure (S)-enantiomer form (CAS 119006-88-1)—provides researchers with a scaffold-validated starting material for medicinal chemistry optimization and structure-activity relationship studies within the claimed therapeutic space.

Renewable Polymer Monomer Development and γ-Lactone Polymerization Studies

Materials scientists developing renewable polyesters and investigating organopolymerization of multifunctional γ-lactones should consider 3,4-dihydroxy-5-methylfuran-2(5H)-one as a monomer candidate with unique reactivity characteristics. The compound combines the 5-methyl substitution pattern shown to increase polymerization complexity relative to unsubstituted γ-butyrolactone [1] with additional 3,4-dihydroxy functionality that introduces hydrogen-bonding capacity and potential for post-polymerization modification. This distinct substitution profile enables polymer properties not achievable with simpler lactone analogs, positioning CAS 3566-57-2 as a specialized building block for advanced polyester synthesis and sustainable polymer research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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